3-iodo-1H-indole-5-carboxylic acid

Medicinal Chemistry ADME Prediction Lipophilicity

3-Iodo-1H-indole-5-carboxylic acid (CAS 1308644-52-1) is a di-substituted indole derivative bearing an iodine atom at the 3-position and a carboxylic acid group at the 5-position. With a molecular weight of 287.05 g/mol and a calculated LogP of 3.311 , this compound serves as a lipophilic building block for medicinal chemistry and cross-coupling applications.

Molecular Formula C9H6INO2
Molecular Weight 287.056
CAS No. 1308644-52-1
Cat. No. B2958192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-indole-5-carboxylic acid
CAS1308644-52-1
Molecular FormulaC9H6INO2
Molecular Weight287.056
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=CN2)I
InChIInChI=1S/C9H6INO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13)
InChIKeyNQRKORQSFPAVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-indole-5-carboxylic Acid (CAS 1308644-52-1): Procurement-Ready Indole Scaffold for Halogen-Specific Reactivity and Lipophilicity-Driven Design


3-Iodo-1H-indole-5-carboxylic acid (CAS 1308644-52-1) is a di-substituted indole derivative bearing an iodine atom at the 3-position and a carboxylic acid group at the 5-position [1]. With a molecular weight of 287.05 g/mol and a calculated LogP of 3.311 [2], this compound serves as a lipophilic building block for medicinal chemistry and cross-coupling applications. Its structural configuration, specifically the heavy iodine substituent at the 3-position, confers distinct physicochemical and reactivity properties relative to its halogenated analogs (e.g., 3-bromo- and 3-chloro-1H-indole-5-carboxylic acids) and the parent indole-5-carboxylic acid [3].

3-Iodo-1H-indole-5-carboxylic Acid: Critical Divergence from 3-Halo and Parent Indole Analogs in Lipophilicity and Synthetic Utility


Direct substitution of 3-iodo-1H-indole-5-carboxylic acid with its 3-bromo, 3-chloro, or unsubstituted indole-5-carboxylic acid analogs is not chemically or pharmacologically neutral. The iodine substituent at the 3-position introduces a substantially higher LogP (3.311) compared to the bromo (2.6286), chloro (2.41), and parent (1.87-2.07) derivatives [1][2][3]. This increased lipophilicity can critically influence membrane permeability, binding pocket occupancy, and metabolic stability in lead optimization programs [4]. Furthermore, the C(sp²)-I bond exhibits markedly superior reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to the corresponding C(sp²)-Br or C(sp²)-Cl bonds, directly impacting synthetic route efficiency and yield [5]. Consequently, using a less reactive or less lipophilic analog may compromise synthetic feasibility or alter the ADME profile of derived compounds, underscoring the need for precise reagent selection.

3-Iodo-1H-indole-5-carboxylic Acid: Quantitative Differentiation Data for Informed Reagent Selection


Elevated Lipophilicity (LogP 3.311) Relative to 3-Halo and Parent Indole-5-carboxylic Acids

3-Iodo-1H-indole-5-carboxylic acid exhibits a LogP of 3.311, which is 0.68 log units higher than 3-bromo-1H-indole-5-carboxylic acid (LogP 2.6286), 0.90 log units higher than 3-chloro-1H-indole-5-carboxylic acid (LogP 2.41), and approximately 1.24-1.44 log units higher than the unsubstituted indole-5-carboxylic acid (LogP 1.87-2.07) [1][2][3]. This difference in lipophilicity is quantitatively significant, as a ΔLogP of >0.5 can alter membrane permeability and target binding in biological systems [4].

Medicinal Chemistry ADME Prediction Lipophilicity Physicochemical Properties

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling: Iodo vs. Bromo/Chloro Indoles

In a comparative study of 3-halogenated 2-CF3-indoles, palladium-catalyzed cross-coupling (Suzuki with phenyl boronic acid, Sonogashira with phenylacetylene) proceeded with 3-iodo derivatives in 72–98% yield [1]. While direct yield data for 3-iodo-1H-indole-5-carboxylic acid in analogous couplings are not reported in this study, the general principle that C(sp²)-I bonds undergo oxidative addition to Pd(0) significantly faster than C(sp²)-Br or C(sp²)-Cl bonds is well-established and applies to the indole scaffold [2]. This rate enhancement translates to milder reaction conditions, shorter times, and often higher yields for iodoindoles compared to bromo or chloro analogs [3].

Organic Synthesis Cross-Coupling Suzuki Reaction Sonogashira Reaction Catalysis

High Synthetic Yield (91%) for Direct Iodination of Indole-5-carboxylic Acid

A published synthetic protocol for the preparation of 3-iodo-1H-indole-5-carboxylic acid from indole-5-carboxylic acid using I2 and KOH in DMF at room temperature reports a high isolated yield of 91% (calculated yield 89.8%) [1]. This demonstrates a facile, one-step functionalization that is practical for laboratory-scale synthesis and potentially scalable for larger batches.

Synthetic Methodology Iodination Process Chemistry Yield Optimization

Increased Molecular Weight and Heavy Atom Count for X-ray Crystallography Phasing

3-Iodo-1H-indole-5-carboxylic acid has a molecular weight of 287.05 g/mol and contains one heavy iodine atom (atomic number 53), compared to 3-bromo-1H-indole-5-carboxylic acid (MW 240.06, Br Z=35) and 3-chloro-1H-indole-5-carboxylic acid (MW 195.60, Cl Z=17) [1]. The presence of iodine provides a strong anomalous scattering signal, making this compound a superior candidate for heavy-atom derivatization in macromolecular X-ray crystallography for experimental phasing (SAD/MAD) [2].

Structural Biology X-ray Crystallography Phasing Heavy Atom Derivative

Commercial Availability and Pricing Benchmarks for Procurement Planning

3-Iodo-1H-indole-5-carboxylic acid is available from multiple commercial suppliers (e.g., Enamine, ChemSpace, Sigma-Aldrich) with catalog purities typically ≥95% [1]. Representative pricing for a 100 mg quantity from a major supplier is approximately $136 USD, with discounts for larger pack sizes (e.g., 250 mg for $195) [1]. This pricing is generally higher than the corresponding 3-bromo or 3-chloro analogs due to the cost of iodine and synthetic complexity, but it reflects the specialized utility of the iodo building block .

Procurement Pricing Commercial Availability Building Blocks

3-Iodo-1H-indole-5-carboxylic Acid: Targeted Application Scenarios Driven by Verified Differentiation


Lipophilicity-Modulated Lead Optimization in CNS or Membrane-Targeted Drug Discovery

Medicinal chemists seeking to increase the LogP of a lead series to enhance blood-brain barrier penetration or improve binding to hydrophobic pockets can utilize 3-iodo-1H-indole-5-carboxylic acid as a core scaffold. Its measured LogP of 3.311 provides a predictable ~0.7–1.4 log unit increase over bromo, chloro, or parent analogs . This predictable lipophilicity shift allows for rational ADME tuning without introducing additional hydrogen bond donors or acceptors, as demonstrated in SAR studies of cPLA2α inhibitors where 3-position substituents critically impacted activity and solubility .

High-Efficiency Palladium-Catalyzed Cross-Coupling for Complex Molecule Assembly

Synthetic chemists executing Suzuki, Sonogashira, or Heck couplings on indole scaffolds should prioritize 3-iodo-1H-indole-5-carboxylic acid over bromo or chloro analogs to maximize reaction yields and minimize side reactions. The C(sp²)-I bond undergoes oxidative addition to Pd(0) significantly faster, enabling reactions under milder conditions with yields reaching 72–98% in analogous systems . This reactivity advantage is critical for late-stage functionalization in total synthesis or for constructing libraries of indole-based compounds where precious intermediates must be conserved .

Heavy-Atom Derivatization for Experimental Phasing in Macromolecular Crystallography

Structural biologists requiring a heavy-atom derivative for SAD or MAD phasing of protein-ligand complexes can employ 3-iodo-1H-indole-5-carboxylic acid. The single iodine atom (Z=53) provides a strong anomalous scattering signal at Cu Kα or synchrotron wavelengths, which is significantly more robust than bromine (Z=35) or chlorine (Z=17) derivatives . The compound's small size and defined binding geometry (carboxylic acid for potential hydrogen bonding, indole for hydrophobic/π-stacking interactions) make it a versatile phasing agent that can be soaked into crystals or co-crystallized .

Scalable Building Block for Indole-Based Library Synthesis and Parallel Chemistry

For medicinal chemistry groups constructing diverse indole-based libraries, 3-iodo-1H-indole-5-carboxylic acid offers a balance of commercial availability (multiple vendors, ≥95% purity) and synthetic versatility . The reported high-yielding synthesis (91%) from inexpensive indole-5-carboxylic acid provides a fallback in-house preparation route if needed . The carboxylic acid handle allows for rapid amide coupling or esterification to generate diverse analogs, while the iodo substituent serves as a linchpin for introducing aryl, alkenyl, or alkynyl diversity via cross-coupling, maximizing chemical space exploration from a single scaffold.

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